molecular formula C7H16ClN3O B1422227 1-Methyl-3-(piperidin-4-yl)urea hydrochloride CAS No. 1233951-96-6

1-Methyl-3-(piperidin-4-yl)urea hydrochloride

Cat. No.: B1422227
CAS No.: 1233951-96-6
M. Wt: 193.67 g/mol
InChI Key: SEHYRPWWVZJGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(piperidin-4-yl)urea hydrochloride is a chemical compound with the molecular formula C7H16ClN3O It is a derivative of urea, featuring a piperidine ring substituted at the 4-position with a methyl group

Scientific Research Applications

1-Methyl-3-(piperidin-4-yl)urea hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of polymers and other industrial chemicals

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

Future Directions

Piperidine derivatives, including 1-Methyl-3-(piperidin-4-yl)urea hydrochloride, have significant potential in the field of drug discovery. They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with methyl isocyanate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually obtained through crystallization and subsequent drying .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterpart .

Properties

IUPAC Name

1-methyl-3-piperidin-4-ylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.ClH/c1-8-7(11)10-6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHYRPWWVZJGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233951-96-6
Record name Urea, N-methyl-N′-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233951-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methyl-1-(piperidin-4-yl)urea hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-(piperidin-4-yl)urea hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-(piperidin-4-yl)urea hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Methyl-3-(piperidin-4-yl)urea hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Methyl-3-(piperidin-4-yl)urea hydrochloride
Reactant of Route 5
Reactant of Route 5
1-Methyl-3-(piperidin-4-yl)urea hydrochloride
Reactant of Route 6
Reactant of Route 6
1-Methyl-3-(piperidin-4-yl)urea hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.